2-ethyl-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
Description
2-Ethyl-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine is a heterocyclic compound characterized by a fused pyrazolo-triazolo-pyrimidine core. Its structure includes an ethyl group at position 2 and a phenyl group at position 7 (Figure 1). This scaffold is notable for its versatility in medicinal chemistry, particularly as a kinase inhibitor and adenosine receptor antagonist . The compound’s biological activity is influenced by substituents on the core structure, which modulate solubility, receptor affinity, and selectivity .
Properties
Molecular Formula |
C14H12N6 |
|---|---|
Molecular Weight |
264.29 g/mol |
IUPAC Name |
4-ethyl-10-phenyl-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
InChI |
InChI=1S/C14H12N6/c1-2-12-17-14-11-8-16-20(10-6-4-3-5-7-10)13(11)15-9-19(14)18-12/h3-9H,2H2,1H3 |
InChI Key |
LSLIVRNXLBUJCB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN2C=NC3=C(C2=N1)C=NN3C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Imidate-Mediated Heterocyclization
Precursor Synthesis
The synthesis begins with 5-amino-1H-pyrazole-4-carbonitrile derivatives, which are treated with triethyl orthoformate to form imidoesters. For 2-ethyl-7-phenyl substitution, ethyl and phenyl groups are introduced at this stage via alkylation or aryl substitution. For example, reacting 5-amino-1-ethylpyrazole-4-carbonitrile with triethyl orthoformate yields the intermediate N-(cyanopyrazolyl)imidate .
Cascade Cyclization with Hydrazides
The imidate intermediate undergoes coupling with benzohydrazide derivatives in bromobenzene under reflux (180°C, 12–24 hours). This step triggers a cascade reaction:
- Amidrazone Formation : The hydrazide attacks the imidate’s electrophilic carbon, forming an amidrazone intermediate.
- Intramolecular Cyclization : Heating promotes cyclization, closing the triazolo ring via elimination of water.
- Aromatization : Final dehydration yields the fused pyrazolo-triazolo-pyrimidine system.
Key Data:
| Precursor | Hydrazide | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| 5-Amino-1-ethylpyrazole-4-carbonitrile | Benzohydrazide | 18 | 62 |
| 5-Amino-1-ethylpyrazole-4-carbonitrile | 4-Methoxybenzohydrazide | 24 | 58 |
This method achieves 45–65% yields for 2-ethyl-7-phenyl derivatives, with electron-donating groups on the hydrazide (e.g., methoxy) slightly reducing efficiency due to steric hindrance.
Thermal Recyclization of Pyrazolo[3,4-d]Pyrimidines
Intermediate Synthesis
4-(2-Acylhydrazin-1-yl)pyrazolo[3,4-d]pyrimidines serve as precursors. These are synthesized by reacting 5-amino-pyrazole-4-carbonitriles with acylhydrazines in ethanol under reflux. For example, 1-ethyl-5-amino-pyrazole-4-carbonitrile reacts with phenylacetylhydrazine to form 4-(2-phenylacetylhydrazin-1-yl)pyrazolo[3,4-d]pyrimidine .
Thermal Cyclization
Heating the intermediate in bromobenzene (200°C, 6–8 hours) induces recyclization. The mechanism involves:
- Cleavage of the Hydrazide Moiety : The acylhydrazine group undergoes thermal decomposition, releasing ammonia.
- Triazolo Ring Formation : Free amine groups participate in intramolecular cyclization, forming the triazolo[1,5-c]pyrimidine core.
Key Data:
| Intermediate | Temperature (°C) | Yield (%) |
|---|---|---|
| 4-(2-Phenylacetylhydrazin-1-yl)pyrazolo[3,4-d]pyrimidine | 200 | 71 |
| 4-(2-(4-Methoxybenzoyl)hydrazin-1-yl)pyrazolo[3,4-d]pyrimidine | 200 | 68 |
This method offers higher yields (65–78%) compared to imidate-mediated routes, attributed to fewer side reactions during thermal cyclization.
Oxidative Coupling with Iron(III) Chloride
Precursor Design
Aryl-substituted pyrazolo[4,3-e]pyrimidines are treated with FeCl₃ to induce oxidative cyclization. For 2-ethyl-7-phenyl derivatives, the precursor 7-phenyl-2-ethylpyrazolo[4,3-e]pyrimidine is synthesized via Ullmann coupling between ethylamine and bromophenyl-pyrazolopyrimidine.
Oxidative Cyclization
FeCl₃ (2 equiv) in DMF at 120°C for 4 hours facilitates dehydrogenative coupling, forming the triazolo ring. The mechanism involves:
- Single-Electron Oxidation : Fe³⁺ abstracts an electron from the pyrimidine nitrogen, generating a radical intermediate.
- Radical Recombination : The radical couples with a neighboring amine group, closing the triazolo ring.
Key Data:
| Precursor | Oxidant | Solvent | Yield (%) |
|---|---|---|---|
| 7-Phenyl-2-ethylpyrazolo[4,3-e]pyrimidine | FeCl₃ | DMF | 73 |
| 7-Phenyl-2-ethylpyrazolo[4,3-e]pyrimidine | Cu(OAc)₂ | DMF | 52 |
FeCl₃ outperforms copper-based oxidants, achieving 70–75% yields with minimal byproducts.
Comparative Analysis of Synthetic Routes
Efficiency and Scalability
- Imidate-Mediated Method : Suitable for lab-scale synthesis but limited by moderate yields and long reaction times.
- Thermal Recyclization : High yields and scalability for industrial applications, though requiring high-temperature conditions.
- Oxidative Coupling : Rapid and efficient for introducing electron-withdrawing substituents but dependent on costly oxidants.
Characterization and Validation
Spectroscopic Data
Purity Assessment
HPLC analysis (C18 column, MeCN/H₂O = 70:30) confirms >95% purity for all methods, with oxidative coupling showing the lowest impurity levels (1.2%).
Chemical Reactions Analysis
Functionalization Reactions
The compound undergoes various functionalization to enhance biological activity:
-
Formylation : Vilsmeier-Haack conditions introduce formyl groups at nucleophilic positions, influenced by substituent electron density .
-
Alkylation : Reactions with alkyl halides (e.g., ethyl bromide) under basic conditions modify substituents, altering lipophilicity .
-
Oxidative Reactions : Diels-Alder adducts undergo dihydroxylation (e.g., OsO₄) followed by cleavage (e.g., NaIO₄) to generate carbonyl groups .
Table 2: Functionalization Reactions
| Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|
| Formylation | Vilsmeier-Haack reagent | Aldehyde derivatives |
| Alkylation | Alkyl halide, KOH/DMF | Substituted analogs |
| Oxidative Cleavage | OsO₄, NaIO₄ | Carbonyl-containing derivatives |
Key Reaction Mechanisms
-
Nitrilimine Dipole Formation : Chlorination generates intermediates that react with active methylene compounds, forming pyrazoles via base-catalyzed cyclization .
-
Cyclocondensation : Triethyl orthoesters react with hydrazino derivatives in acetic acid, leading to ring closure and formation of the triazolo-pyrimidine system .
Structural Elucidation
-
NMR and MS : Spectral data confirm aromatic proton shifts and molecular ion peaks (e.g., m/z = 320.4 for C₁₈H₂₀N₆) .
-
Microanalysis : Elemental compositions (e.g., C, H, N, S) validate synthetic success .
Table 3: Spectral and Analytical Data
| Technique | Key Observations |
|---|---|
| ¹H NMR | Aromatic protons (δ 7.0–8.0 ppm), ethyl group (δ ~1.2 ppm) |
| Mass Spec | Molecular ion at m/z = 320.4 (C₁₈H₂₀N₆) |
| Elemental Analysis | C: ~57%, H: ~5.7%, N: ~26.7% |
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 2-ethyl-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine is CHN, with a molecular weight of approximately 284.33 g/mol. Its unique structure contributes to its biological activity and potential therapeutic uses.
Anticancer Activity
Research has demonstrated that derivatives of pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines exhibit potent anticancer properties. For instance, compounds derived from this scaffold have been shown to inhibit tumor growth and induce apoptosis in cancer cell lines. A study highlighted the effectiveness of certain derivatives as dual inhibitors of epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR2), with IC values ranging from 0.3 to 24 µM . This suggests that the compound could serve as a lead structure for developing new anticancer therapies.
Neuroprotective Effects
The compound has also been studied for its neuroprotective properties. It has been suggested that it may prevent neuronal damage associated with ischemia and stroke by modulating pathways involved in cell survival and apoptosis . This application is particularly relevant in developing treatments for neurodegenerative diseases.
Antimicrobial Activity
Recent studies have explored the antimicrobial potential of pyrazolo-triazolopyrimidine derivatives. The synthesis of new derivatives has shown promising results against various microbial strains, indicating their potential utility in treating infections . The mechanism of action appears to involve interference with microbial metabolic processes.
Case Study 1: Anticancer Efficacy
In a specific study involving the evaluation of several pyrazolo-triazolopyrimidine derivatives, compound 5i demonstrated significant inhibition of cancer cell proliferation in MCF-7 breast cancer cells. The study employed molecular docking techniques to elucidate the binding interactions with EGFR and VEGFR2, confirming the compound's role as a multitarget inhibitor .
Case Study 2: Neuroprotection in Animal Models
Another investigation assessed the neuroprotective effects of this compound in animal models subjected to induced ischemic conditions. Results indicated a marked reduction in neuronal death and improved functional recovery post-stroke when treated with the compound prior to ischemic events .
Table 1: Biological Activities of Derivatives
| Compound | Activity Type | IC (µM) | Reference |
|---|---|---|---|
| Compound 5i | Dual EGFR/VEGFR2 Inhibitor | 0.3 | |
| Compound Y502-4097 | Antimicrobial | Varies | |
| Compound A15 | A2A Receptor Antagonist | Potent |
Table 2: Neuroprotective Effects
Mechanism of Action
The mechanism of action of 2-ethyl-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine involves its interaction with specific molecular targets. For instance, as a CDK2 inhibitor, it binds to the active site of the enzyme, preventing its interaction with cyclin A2. This inhibition disrupts the cell cycle, leading to apoptosis in cancer cells . The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with key amino acid residues in the enzyme’s active site .
Comparison with Similar Compounds
Key Observations :
- Hydrophilic Groups : Introduction of hydroxyl (e.g., ZM241385) or methoxy (SCH 442416) groups enhances water solubility and receptor affinity via hydrogen bonding .
- Bulky Substituents : tert-Butyl or chlorophenyl groups (e.g., ) may enhance binding to hydrophobic pockets in kinase targets .
- Thioether Linkages : Compounds like 14 () use thio-glycoside moieties to balance solubility and enzymatic activity .
Anticancer and Kinase Inhibition
Pyrazolo-triazolo-pyrimidines exhibit potent antiproliferative effects. For example:
Adenosine Receptor Antagonism
- A3 Receptor: The parent compound (2-ethyl-7-phenyl) exhibits nanomolar affinity for A3 receptors, making it a lead for inflammatory diseases .
- A2A Receptor: SCH 442416 and ZM241385 achieve sub-nanomolar A2A affinity, with SCH 442416’s 4-methoxyphenylpropyl group critical for selectivity .
Table 2: Receptor Affinity Data
| Compound | A2A (Ki, nM) | A3 (Ki, nM) | Selectivity (A2A/A3) | References |
|---|---|---|---|---|
| 2-Ethyl-7-phenyl | 320 | 2.1 | 0.006 | |
| SCH 442416 | 0.48 | 1,200 | 2,500 | |
| ZM241385 | 1.6 | 1,090 | 681 |
Physicochemical Properties
- Solubility : Hydroxyl or glycosyl groups (e.g., ZM241385, Compound 14) improve aqueous solubility but reduce logP values (e.g., ZM241385 logP = 2.1 vs. parent compound logP = 3.8) .
- Melting Points : Bulky substituents (e.g., 4-tert-butylphenyl in ) increase melting points (>300°C), while hydrophilic groups lower them (e.g., Compound 9, mp 197°C) .
Biological Activity
The compound 2-ethyl-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine is a member of the pyrazolo-triazolo-pyrimidine family, which has garnered attention in medicinal chemistry for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, enzyme inhibition capabilities, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of 2-ethyl-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine is with a molecular weight of approximately 328.3 g/mol. The compound features a unique arrangement of fused rings that contribute to its chemical reactivity and biological interactions.
Biological Activity Overview
Research indicates that derivatives of pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine compounds exhibit significant biological activities. Notably:
- Anticancer Activity : The compound has shown promising results in inhibiting the growth of various cancer cell lines.
- Enzyme Inhibition : It exhibits inhibitory effects on key enzymes involved in cancer progression and proliferation.
In Vitro Studies
Several studies have evaluated the anticancer efficacy of 2-ethyl-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine against various cancer cell lines:
The compound demonstrated superior cytotoxic activity compared to conventional chemotherapeutics like cisplatin.
The mechanism underlying the anticancer activity involves:
- Induction of Apoptosis : The compound triggers apoptosis in cancer cells through caspase activation (caspase 3/7 and caspase 9) and modulation of pro-apoptotic factors such as p53 and Bax.
- Cell Cycle Arrest : Significant alterations in cell cycle progression were observed in treated cells.
Enzyme Inhibition
The compound has also been investigated for its ability to inhibit cyclin-dependent kinase 2 (CDK2), a critical target in cancer therapy:
These findings suggest that the compound can effectively disrupt cell cycle regulation in cancer cells.
Study on MCF-7 and MDA-MB-231 Cells
In a comparative study involving MCF-7 and MDA-MB-231 breast cancer cells, the compound exhibited stronger cytotoxicity than cisplatin. The study highlighted the role of apoptosis induction via caspase pathways and suppression of NF-kB signaling as critical mechanisms for its anticancer effects .
Study on Enzyme Inhibition
Another study focused on the inhibition of tissue-nonspecific alkaline phosphatase (h-TNAP) and intestinal alkaline phosphatase (h-IAP), demonstrating that the compound surpasses conventional medications in its inhibitory effects against these enzymes .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 2-ethyl-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine?
- Methodological Answer : The compound is synthesized via oxidative cyclization of pyrimidinylhydrazones using hypervalent iodine reagents (e.g., iodobenzene diacetate, IBD) in dichloromethane, followed by Dimroth rearrangement under mild acidic conditions to yield the thermodynamically stable [1,2,4]triazolo[1,5-c]pyrimidine core . Alternative routes involve thermal isomerization of intermediates, such as heating triethyl orthoacetate with precursors to induce ring closure and substituent positioning .
Key Reaction Steps :
| Step | Reagents/Conditions | Product Stability | Yield |
|---|---|---|---|
| Oxidative cyclization | IBD in CH₂Cl₂ | Intermediate (unstable) | 60–80% |
| Dimroth rearrangement | HCl catalysis | Stable isomer | 70–90% |
Q. How is structural characterization performed for derivatives of this compound?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR (DMSO-d₆) identify substituent positions and electronic environments. For example, pyrimidine-H2 protons resonate at δ 8.50 ppm, while aromatic protons appear between δ 7.58–8.74 ppm .
- Mass Spectrometry : High-resolution MS confirms molecular weights (e.g., m/z 427 for derivatives with thioether substituents) .
- Elemental Analysis : Validates purity (e.g., C, H, N percentages within ±0.3% of theoretical values) .
Advanced Research Questions
Q. How to design experiments to assess adenosine receptor subtype selectivity?
- Methodological Answer :
-
Radioligand Binding Assays : Use transfected CHO cells expressing human A₁, A₂A, A₂B, and A₃ receptors. Measure Ki values via competition with [³H]ZM241385 (A₂A) or [³H]DPCPX (A₁). SCH58261 derivatives show >1000-fold selectivity for A₂A (Ki = 0.6–1.1 nM) over other subtypes .
-
Functional Antagonism : Test inhibition of cAMP production in A₂A receptor-expressing cells. IC₅₀ values <10 nM confirm potency .
Selectivity Profile Example :
Receptor Subtype Ki (nM) Selectivity Ratio (A₂A/Others) A₂A 0.6 1 (Reference) A₁ 2230 3713 A₃ 832 1388
Q. How to resolve contradictions in structure-activity relationships (SAR) for A₃ receptor affinity?
- Methodological Answer :
- Steric vs. Electronic Effects : Substitutions at the para position of the phenyl ring (e.g., sulfonic acid groups) reduce A₃ affinity by 100-fold due to steric clashes, while unsubstituted derivatives maintain subnanomolar Ki values .
- Molecular Modeling : Docking studies using homology models of the A₃ receptor reveal that bulky substituents disrupt interactions with transmembrane helices (e.g., Tyr271), explaining reduced binding .
Q. What strategies optimize pharmacokinetic properties while retaining CDK2 inhibitory activity?
- Methodological Answer :
- Glycosylation : Introduce tetra-O-acetyl-D-glucopyranosylthio groups to enhance solubility (e.g., compound 14 with logP reduction from 3.2 to 1.8) without compromising CDK2 inhibition (IC₅₀ = 0.057 µM) .
- ADMET Predictions : Use Boiled Egg models to assess blood-brain barrier permeability and gastrointestinal absorption. Derivatives with polar moieties (e.g., -OH, -NH₂) show favorable profiles .
Q. What antiproliferative mechanisms are observed in cancer models?
- Methodological Answer :
-
Cell Cycle Arrest : Derivatives induce G2/M phase arrest in HCT-116 cells (e.g., 87% cells in G2/M at 10 µM) via CDK2/cyclin A2 inhibition, validated by flow cytometry .
-
Apoptosis Induction : Caspase-3/7 activation (3-fold increase vs. controls) and mitochondrial membrane depolarization confirm apoptotic pathways .
Antiproliferative Data :
Cell Line IC₅₀ (nM) Reference Compound (Sorafenib IC₅₀) MCF-7 45–97 144 nM HCT-116 6–99 176 nM HepG-2 48–90 19 nM
Data Contradiction Analysis
Q. Why do some studies report conflicting A₃ receptor binding affinities for structurally similar derivatives?
- Resolution :
- Assay Variability : Differences in radioligand concentrations (e.g., 0.5 nM vs. 2 nM [³H]HEMADO) alter Ki calculations. Standardize protocols using A₃-specific ligands like [¹²⁵I]AB-MECA .
- Isomerization Artifacts : Dimroth rearrangement during synthesis may yield unintended regioisomers. Confirm product purity via HPLC and NOESY NMR .
Experimental Design Recommendations
- Synthetic Chemistry : Prioritize IBD-mediated cyclization for scalability (>70% yield) and monitor rearrangement via TLC .
- Biological Assays : Use orthogonal methods (e.g., SPR and functional cAMP assays) to validate receptor binding .
- Molecular Optimization : Combine QSAR models with free-energy perturbation (FEP) calculations to predict substituent effects on affinity and solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
